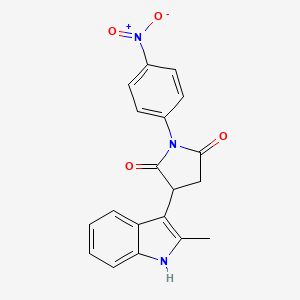
3-(2-Methyl-1H-indol-3-yl)-1-(4-nitrophenyl)pyrrolidine-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Methyl-1H-indol-3-yl)-1-(4-nitrophenyl)pyrrolidine-2,5-dione is a complex organic compound that features both indole and pyrrolidine moieties. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methyl-1H-indol-3-yl)-1-(4-nitrophenyl)pyrrolidine-2,5-dione typically involves multi-step organic reactions. A common approach might include:
Formation of the Indole Moiety: Starting from a suitable precursor, the indole ring can be synthesized through Fischer indole synthesis.
Formation of the Pyrrolidine Moiety: The pyrrolidine ring can be constructed via a cyclization reaction.
Coupling Reactions: The indole and pyrrolidine moieties are then coupled together using appropriate reagents and conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction environments, and purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the indole moiety.
Reduction: Reduction reactions might target the nitro group on the phenyl ring.
Substitution: Various substitution reactions can occur, especially on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Electrophilic or nucleophilic reagents depending on the specific substitution reaction.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative.
Wissenschaftliche Forschungsanwendungen
3-(2-Methyl-1H-indol-3-yl)-1-(4-nitrophenyl)pyrrolidine-2,5-dione could have various applications in scientific research:
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying biological pathways due to its structural similarity to bioactive compounds.
Medicine: Investigation of its pharmacological properties for potential therapeutic uses.
Industry: Use in the synthesis of dyes, pigments, or other industrial chemicals.
Wirkmechanismus
The mechanism of action would depend on the specific biological or chemical context. Generally, compounds with indole and pyrrolidine structures can interact with various molecular targets such as enzymes, receptors, or nucleic acids. The pathways involved would be specific to the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(2-Methyl-1H-indol-3-yl)-1-phenylpyrrolidine-2,5-dione: Lacks the nitro group on the phenyl ring.
3-(1H-indol-3-yl)-1-(4-nitrophenyl)pyrrolidine-2,5-dione: Lacks the methyl group on the indole ring.
Uniqueness
The presence of both a methyl group on the indole ring and a nitro group on the phenyl ring makes 3-(2-Methyl-1H-indol-3-yl)-1-(4-nitrophenyl)pyrrolidine-2,5-dione unique. These functional groups can significantly influence its chemical reactivity and biological activity.
Eigenschaften
CAS-Nummer |
61123-24-8 |
|---|---|
Molekularformel |
C19H15N3O4 |
Molekulargewicht |
349.3 g/mol |
IUPAC-Name |
3-(2-methyl-1H-indol-3-yl)-1-(4-nitrophenyl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C19H15N3O4/c1-11-18(14-4-2-3-5-16(14)20-11)15-10-17(23)21(19(15)24)12-6-8-13(9-7-12)22(25)26/h2-9,15,20H,10H2,1H3 |
InChI-Schlüssel |
KQMOAEZWMZPMPR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C2=CC=CC=C2N1)C3CC(=O)N(C3=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



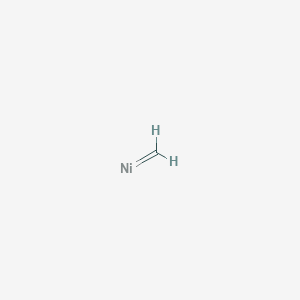
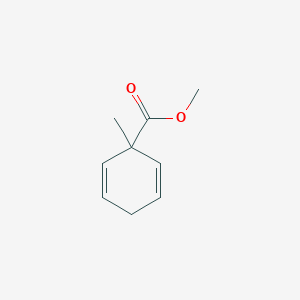
![2-{2-[4-(4-Methylphenyl)piperazin-1-yl]ethyl}quinoline](/img/structure/B14603116.png)

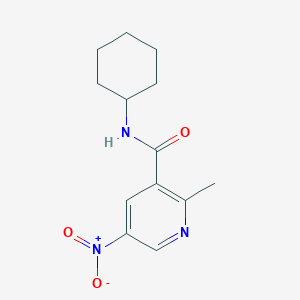

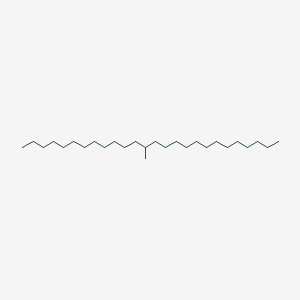

![1-(3-heptylsulfanylpropyl)-3-[(E)-hydrazinylidenemethyl]urea](/img/structure/B14603148.png)
![4-{(E)-[(2,6-Dimethylphenyl)imino]methyl}-N,N-dimethylaniline](/img/structure/B14603155.png)

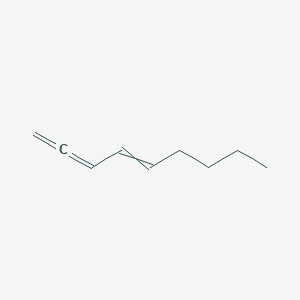
![1,3,7-Triazabicyclo[4.3.1]decan-2-one, 3-ethyl-7-(phenylmethyl)-](/img/structure/B14603195.png)
